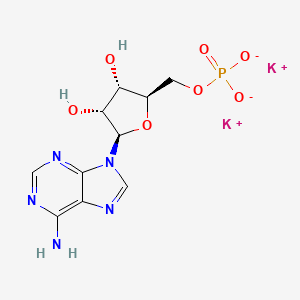
3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one typically involves the reaction of a furan derivative with a phenylsulfanyl reagent under controlled conditions. One common method includes the use of a base-catalyzed reaction where the furan derivative is treated with a phenylsulfanyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as acetonitrile or dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The furan ring may also contribute to the compound’s binding affinity and specificity for its targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-phenylsulfanyl-2H-furan-5-one: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
3-phenylsulfanyl-2-methyl-2H-furan-5-one: Contains a methyl group instead of a propan-2-yl group, potentially altering its chemical properties and applications.
3-phenylsulfanyl-2-ethyl-2H-furan-5-one: Features an ethyl group, which may influence its solubility and reactivity.
Uniqueness
3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one is unique due to the presence of both the phenylsulfanyl and propan-2-yl groups, which can impart distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
77199-27-0 |
|---|---|
Fórmula molecular |
C13H14O2S |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one |
InChI |
InChI=1S/C13H14O2S/c1-9(2)13-11(8-12(14)15-13)16-10-6-4-3-5-7-10/h3-9,13H,1-2H3 |
Clave InChI |
LPVKTKGNGDUVOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=CC(=O)O1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid](/img/structure/B14001434.png)
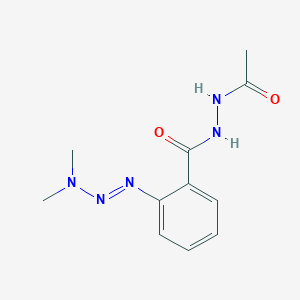


![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
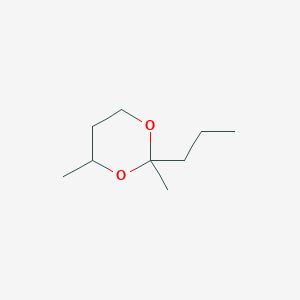
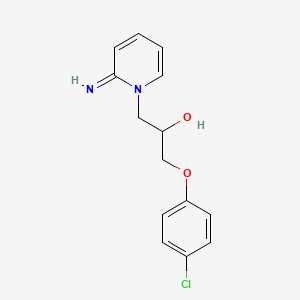
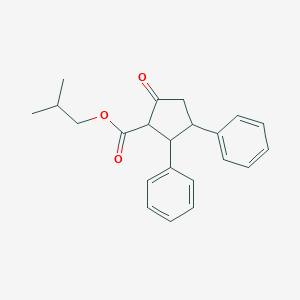
![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
